molecular formula C26H19N3O3 B11494629 2-amino-4-(4-methoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(4-methoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B11494629
M. Wt: 421.4 g/mol
InChI Key: OFYGYLHPTFGRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions . The reaction conditions often include the use of diverse enolizable C-H-activated acidic compounds and phenols .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the multicomponent reaction approach is scalable and can be adapted for large-scale synthesis. The use of catalysts can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties and applications .

Scientific Research Applications

2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a key intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2-amino-4H-pyran-3-carbonitrile derivatives, such as:

Uniqueness

The uniqueness of 2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE lies in its specific structural features, which confer distinct pharmacological properties.

Properties

Molecular Formula

C26H19N3O3

Molecular Weight

421.4 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)-5-oxo-6-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C26H19N3O3/c1-31-18-13-11-16(12-14-18)22-20(15-27)25(28)32-24-19-9-5-6-10-21(19)29(26(30)23(22)24)17-7-3-2-4-8-17/h2-14,22H,28H2,1H3

InChI Key

OFYGYLHPTFGRHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.